1-Methyl-4-propan-2-ylbenzene;ruthenium;2,4,6-trimethylbenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium with 1-Methyl-4-propan-2-ylbenzene and 2,4,6-trimethylbenzoic acid. One common method involves the reaction of ruthenium trichloride with 1-Methyl-4-propan-2-ylbenzene in the presence of a base, followed by the addition of 2,4,6-trimethylbenzoic acid. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The aromatic rings in 1-Methyl-4-propan-2-ylbenzene and 2,4,6-trimethylbenzoic acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ruthenium center can lead to higher oxidation state complexes, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique structure allows for selective and efficient catalysis.
Biology and Medicine
In biology and medicine, the compound has potential applications as an anticancer agent. The ruthenium center can interact with DNA, leading to cell apoptosis. Additionally, the compound’s ability to generate reactive oxygen species can be harnessed for photodynamic therapy.
Industry
In industry, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in the production of complex molecules with high precision.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with various substrates. In catalytic reactions, the ruthenium center facilitates the activation of bonds, leading to the desired transformation. In medicinal applications, the ruthenium center can bind to DNA, disrupting its function and leading to cell death. The aromatic components of the compound can also participate in π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-propan-2-ylbenzene:
Ruthenium complexes: Various ruthenium complexes are used in catalysis and medicine, including ruthenium(II) and ruthenium(III) complexes.
2,4,6-Trimethylbenzoic acid: An aromatic carboxylic acid used in the synthesis of various organic compounds.
Uniqueness
The uniqueness of this compound lies in its combination of organic and inorganic components, providing a versatile platform for various applications. The presence of ruthenium enhances its catalytic and medicinal properties, while the aromatic components contribute to its stability and reactivity.
Properties
Molecular Formula |
C30H38O4Ru |
---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylbenzene;ruthenium;2,4,6-trimethylbenzoic acid |
InChI |
InChI=1S/2C10H12O2.C10H14.Ru/c2*1-6-4-7(2)9(10(11)12)8(3)5-6;1-8(2)10-6-4-9(3)5-7-10;/h2*4-5H,1-3H3,(H,11,12);4-8H,1-3H3; |
InChI Key |
DOKWZWYBSJALNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C(=C1)C)C(=O)O)C.CC1=CC(=C(C(=C1)C)C(=O)O)C.[Ru] |
Origin of Product |
United States |
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